(3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid (3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704097-03-9
VCID: VC2744862
InChI: InChI=1S/C20H37BN2O3Si/c1-17(18-8-7-9-19(16-18)21(24)25)23-12-10-22(11-13-23)14-15-26-27(5,6)20(2,3)4/h7-9,16-17,24-25H,10-15H2,1-6H3
SMILES: B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O
Molecular Formula: C20H37BN2O3Si
Molecular Weight: 392.4 g/mol

(3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid

CAS No.: 1704097-03-9

Cat. No.: VC2744862

Molecular Formula: C20H37BN2O3Si

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

(3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid - 1704097-03-9

Specification

CAS No. 1704097-03-9
Molecular Formula C20H37BN2O3Si
Molecular Weight 392.4 g/mol
IUPAC Name [3-[1-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid
Standard InChI InChI=1S/C20H37BN2O3Si/c1-17(18-8-7-9-19(16-18)21(24)25)23-12-10-22(11-13-23)14-15-26-27(5,6)20(2,3)4/h7-9,16-17,24-25H,10-15H2,1-6H3
Standard InChI Key KVDYKBWWQQGIHK-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O

Introduction

Basic Properties and Structural Characterization

(3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is an organic compound belonging to the boronic acid family, characterized by a trivalent boron atom attached to one phenyl group and two hydroxyl groups. The compound has a complex structure featuring several key functional groups including a phenyl ring substituted at the meta position with a boronic acid group, a piperazine heterocycle, and a TBDMS-protected hydroxyethyl chain. This unique combination of functional groups contributes to its versatility in organic synthesis and its potential applications in various chemical transformations .

The compound is identified by the Chemical Abstracts Service (CAS) registry number 1704097-03-9, which uniquely distinguishes it from other chemical entities in scientific literature and databases . It possesses a molecular formula of C₂₀H₃₇BN₂O₃Si, with a calculated molecular weight of approximately 392.42 g/mol . This medium-sized organic molecule contains a total of 20 carbon atoms, 37 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 silicon atom arranged in a specific three-dimensional configuration.

The SMILES notation, which provides a linear text representation of the compound's structure, is represented as CC(N1CCN(CCOSi(C)C(C)(C)C)CC1)C1=CC=CC(=C1)B(O)O . This systematic notation enables computational analysis and simulation of the compound's properties, facilitating structure-based virtual screening and other computational chemistry approaches.

Physical and Chemical Properties

PropertyValueSource
CAS Number1704097-03-9
Molecular FormulaC₂₀H₃₇BN₂O₃Si
Molecular Weight392.425 g/mol
Commercial Purity95%
Storage Conditions2-8°C
Physical StateSolid (predicted)Based on structure
SMILES NotationCC(N1CCN(CCOSi(C)C(C)(C)C)CC1)C1=CC=CC(=C1)B(O)O

The compound's solubility profile is expected to reflect its mixed polar and nonpolar character. The presence of the boronic acid group likely enhances water solubility through hydrogen bonding, while the TBDMS group and phenyl ring contribute to solubility in organic solvents such as alcohols, ethers, and chlorinated solvents. This amphiphilic nature is advantageous for reactions that require phase transfer or that occur at interfaces between aqueous and organic phases.

The reactivity of the compound stems primarily from the boronic acid functional group, which can participate in various transformations including oxidation, transmetalation, and condensation reactions. The piperazine moiety can engage in acid-base interactions due to its basic nitrogen atoms, while the TBDMS-protected hydroxyl group remains stable under most conditions but can be selectively deprotected when needed .

Synthesis and Applications

Applications in Organic Synthesis

(3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid has significant applications in the field of organic synthesis, primarily due to its boronic acid functional group. This group is crucial for various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, which are widely employed in the pharmaceutical industry for the synthesis of complex organic molecules, including drug candidates .

The Suzuki-Miyaura coupling reaction, which earned Akira Suzuki a Nobel Prize in Chemistry, involves the palladium-catalyzed cross-coupling between organoboron compounds and organic halides or triflates. In this context, our compound can serve as the organoboron partner, reacting with various aryl or vinyl halides to form new carbon-carbon bonds under relatively mild conditions. This capability makes it a valuable building block in the construction of complex molecular architectures with potential applications in pharmaceuticals and fine chemicals.

The presence of additional functional groups in the molecule further enhances its synthetic utility:

  • The piperazine ring provides a nitrogen nucleophile that can participate in alkylation, acylation, or other transformation reactions

  • The TBDMS-protected hydroxyl group can be selectively deprotected to reveal a reactive hydroxyl function

  • The ethyl linker provides conformational flexibility that can be important for specific applications

These structural features collectively contribute to the compound's versatility as a synthetic intermediate in the preparation of more complex molecules with tailored properties .

Role in Pharmaceutical Research

Research Applications

As a research tool, (3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid holds value primarily in organic synthesis laboratories. Its commercial availability from multiple vendors suggests ongoing research interest in this or similar compounds . Researchers may use it as:

  • A building block for the synthesis of compound libraries for drug discovery

  • An intermediate in the preparation of molecular probes for biological studies

  • A model compound for developing new synthetic methodologies

  • A precursor for materials with specialized properties

The compound's relatively high cost ($4,800.00 as listed by one supplier) indicates that it is a specialized reagent rather than a bulk chemical, likely used in small quantities for high-value research applications .

Structure-Property Relationships

Molecular Structure Analysis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, adopts a chair conformation that places the nitrogen substituents in equatorial positions. This conformation minimizes steric interactions and provides a defined spatial arrangement for the attached groups. The ethyl linker between the phenyl ring and the piperazine provides a degree of conformational flexibility, allowing the molecule to adopt multiple low-energy conformations.

The 2-((tert-butyldimethylsilyl)oxy)ethyl group attached to nitrogen-4 of the piperazine extends the molecular structure and introduces additional steric bulk. The TBDMS group features a silicon atom bonded to two methyl groups and a tert-butyl group, creating a protective umbrella over the oxygen atom of the protected hydroxyl group. This steric hindrance is essential for the protecting group function, preventing reactions at the hydroxyl group until deliberate deprotection is desired .

Structure-Activity Considerations

The structure of (3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid has several features that influence its chemical behavior and potential applications:

  • The meta-substitution pattern on the phenyl ring influences the electronic properties of the boronic acid group, affecting its reactivity in cross-coupling reactions

  • The distance and orientation between the boronic acid group and the piperazine nitrogen can impact intramolecular interactions and the compound's behavior in solution

  • The TBDMS protecting group provides hydrophobicity and steric bulk that can influence solubility and reactivity patterns

  • The piperazine ring can act as a conformationally restricted linker that presents the substituents in defined spatial orientations

These structural characteristics collectively determine the compound's behavior in chemical reactions, its physical properties, and its potential interactions with biological targets or materials .

Future Research Directions

Challenges and Opportunities

Research involving (3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid faces several challenges. Its complex structure necessitates multi-step synthesis, which can be time-consuming and expensive. The presence of multiple functional groups may lead to challenges in controlling selectivity in reactions. Additionally, the high cost of the compound may limit its widespread use in large-scale applications.

  • Developing more efficient synthetic routes to reduce cost and increase accessibility

  • Exploring the compound's potential as a scaffold for developing new catalysts or ligands

  • Investigating structure-activity relationships through the synthesis and testing of derivatives

  • Applying computational methods to predict and optimize the compound's properties for specific applications

The versatility of (3-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid suggests that it will continue to find applications in various fields of chemistry and materials science as researchers explore its properties and potential uses .

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